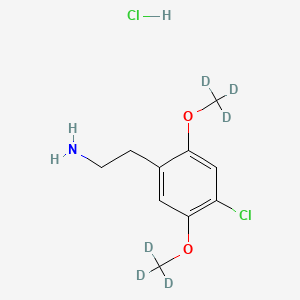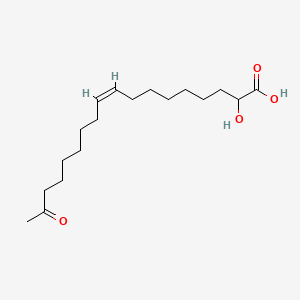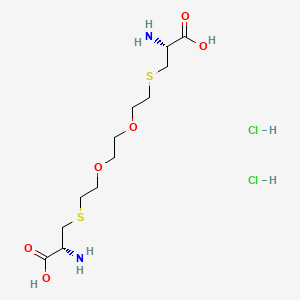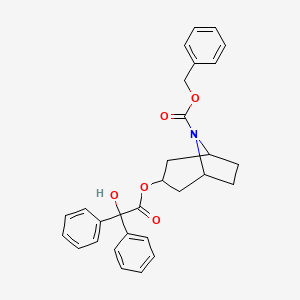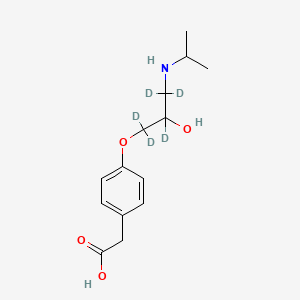
2-Methyl Hippuric Acid-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl Hippuric Acid-d2 is the main labeled metabolite of o-xylene . It is also known as o-methylhippuric acid . It is a carboxylic acid and organic compound . The molecular weight is 195.21 and the molecular formula is C10H9D2NO3 .
Synthesis Analysis
This compound is a metabolite of o-xylene . It is produced by the hepatic glycine conjugation of benzoic acid (BA) or from the gut bacterial metabolism of phenylalanine .Molecular Structure Analysis
The molecular structure of this compound involves the methyl and glycine groups being bound to carbon -1 and carbon -2 on the benzene ring, respectively .Chemical Reactions Analysis
As a metabolite of o-xylene, the measurement of this compound in urine may be correlated to a subject’s level of xylene exposure .Physical And Chemical Properties Analysis
The molecular weight of this compound is 195.21 and the molecular formula is C10H9D2NO3 .科学的研究の応用
Biomedical Research and Clinical Applications
2-Methyl Hippuric Acid-d2, often explored in the context of hippuric acid derivatives, has been studied extensively in the field of biomedical research and clinical applications. Notably, hippuric acid has been utilized in assays to measure enzyme activity, such as angiotensin converting enzyme and carboxypeptidase N activity in serum, using liquid chromatography for separation and spectrophotometry for measurement. This method is valuable in routine clinical procedures and has been optimized for enhanced activity detection and sensitivity (Neels et al., 1982); (Hendriks et al., 1985).
Environmental Health and Occupational Safety
Hippuric acid and its derivatives are pivotal in environmental health research, particularly in assessing occupational exposure to industrial solvents like toluene and xylene. These compounds are used as biological markers, and various methodologies, including gas chromatography and liquid chromatography, have been developed for their determination. The presence of hippuric acid and methyl-hippuric acid in biological samples like urine is indicative of exposure levels, crucial for ensuring workplace safety (de Carvalho et al., 1991); (Ebrahimi et al., 2021).
Agricultural and Soil Science
In the agricultural sector, the mitigation potential of hippuric acid on emissions from urine patches has been studied. Hippuric acid, a ruminant urine constituent, has the potential to be a nitrous oxide mitigation tool since animal diets can be manipulated to adjust its concentration in the urine. However, research indicates that the effects observed in laboratory studies might not translate to field conditions, emphasizing the need for further research to explore the potential of hippuric acid in this domain (Clough et al., 2009).
Chemistry and Biochemistry
In the field of chemistry, the study of hippuric acid derivatives extends to understanding their properties and reactions. For instance, the C-acylation reactions of active methylene compounds with hippuric acid have been investigated, revealing insights into the reaction mechanisms and conditions (Hamilakis et al., 1994). Additionally, the solubility of hippuric acid in various organic solvents has been measured to calculate solute descriptors, contributing to a deeper understanding of its physicochemical properties (Sinha et al., 2021).
作用機序
Target of Action
2-Methyl Hippuric Acid-d2 is a labeled metabolite of o-xylene . It is primarily targeted at the human body’s metabolic system, where it serves as a biomarker for exposure to certain substances .
Mode of Action
The compound interacts with its targets through metabolic processes. It is produced when the body metabolizes o-xylene, a process that involves various enzymes and biochemical reactions .
Biochemical Pathways
The production of this compound involves the gut bacterial metabolism of phenylalanine . This process leads to the creation of benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid . The presence of this compound in the body can indicate the activity of these metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are closely tied to its role as a metabolite. After its formation, the compound is distributed throughout the body and can be detected in urine samples . This suggests that it is readily absorbed and distributed, metabolized to perform its function, and then excreted from the body .
Result of Action
The presence of this compound in the body serves as a biomarker for exposure to certain substances, such as o-xylene . Therefore, the primary result of its action is providing a means for monitoring and assessing exposure to these substances .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence and activity of certain gut bacteria can affect the production of the compound . Additionally, exposure to substances like o-xylene can increase the levels of this compound in the body .
Safety and Hazards
When handling 2-Methyl Hippuric Acid-d2, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured and all sources of ignition should be removed .
特性
IUPAC Name |
2,2-dideuterio-2-[(2-methylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEBAVRJHRCKRE-NCYHJHSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


